molecular formula C10H14FNO B12978719 (S)-1-(3-Fluoro-2-methylphenyl)-2-methoxyethanamine

(S)-1-(3-Fluoro-2-methylphenyl)-2-methoxyethanamine

Cat. No.: B12978719
M. Wt: 183.22 g/mol
InChI Key: RYVCVCADPGAYHE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-Fluoro-2-methylphenyl)-2-methoxyethanamine is a chiral compound with a specific stereochemistry It is characterized by the presence of a fluorine atom, a methyl group, and a methoxy group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Fluoro-2-methylphenyl)-2-methoxyethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-2-methylphenol.

    Methoxylation: The phenol group is converted to a methoxy group using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Amination: The methoxy derivative is then subjected to amination using reagents like ammonia or amines under suitable conditions to introduce the ethanamine moiety.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer, which can be achieved using chiral catalysts or resolving agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Fluoro-2-methylphenyl)-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-1-(3-Fluoro-2-methylphenyl)-2-methoxyethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-Fluoro-2-methylphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain receptors or enzymes, leading to its biological effects. The methoxy group may also play a role in modulating its activity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride
  • 3-Fluoro-2-methylphenyl isocyanate
  • 5-Bromo-4-fluoro-2-methylaniline

Uniqueness

(S)-1-(3-Fluoro-2-methylphenyl)-2-methoxyethanamine is unique due to its specific stereochemistry and the combination of functional groups. The presence of both fluorine and methoxy groups provides distinct chemical properties, such as enhanced reactivity and specific biological interactions, which are not observed in similar compounds.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1S)-1-(3-fluoro-2-methylphenyl)-2-methoxyethanamine

InChI

InChI=1S/C10H14FNO/c1-7-8(10(12)6-13-2)4-3-5-9(7)11/h3-5,10H,6,12H2,1-2H3/t10-/m1/s1

InChI Key

RYVCVCADPGAYHE-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=CC=C1F)[C@@H](COC)N

Canonical SMILES

CC1=C(C=CC=C1F)C(COC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.